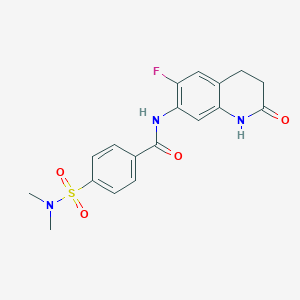![molecular formula C19H16ClN3O5S2 B7498830 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme and blocks the hydration of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have various physiological effects depending on the tissue and the specific carbonic anhydrase enzyme that is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide depend on the tissue and the specific carbonic anhydrase enzyme that is inhibited. Inhibition of carbonic anhydrase enzymes in the eye can lead to a decrease in intraocular pressure and is therefore being studied as a potential treatment for glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can lead to a decrease in the pH of the cerebrospinal fluid and is therefore being studied as a potential treatment for epilepsy. Inhibition of carbonic anhydrase enzymes in cancer cells can lead to a decrease in the pH of the tumor microenvironment and is therefore being studied as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to have cytotoxic effects on certain cell lines.
Direcciones Futuras
There are several future directions for the research on 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as osteoporosis, obesity, and diabetes. Additionally, the compound's potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo is also being studied.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide and 3-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-6-8-15(9-7-14)23-30(27,28)17-10-4-13(5-11-17)19(24)22-16-2-1-3-18(12-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEKNGXKBFAWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)


![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)



![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)

![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)